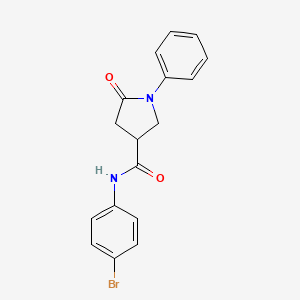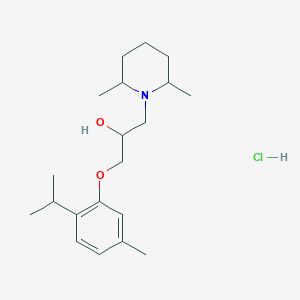
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a synthetic opioid that belongs to the family of phenylpiperidine derivatives. Brorphine has gained significant interest among researchers due to its potent analgesic effects and its potential as a therapeutic agent for the treatment of pain.
Mecanismo De Acción
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway. This results in the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also activates the delta-opioid receptor, which further enhances its analgesic effects. The mechanism of action of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to produce potent analgesia in animal models. It has also been shown to have a longer duration of action than morphine, which may be due to its slower metabolism and elimination. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have sedative effects, which may limit its use in certain applications. Additionally, like other opioids, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can cause respiratory depression and physical dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the role of this receptor in pain modulation. Its longer duration of action and slower metabolism also make it useful for studying the pharmacokinetics of opioids. However, its sedative effects and potential for respiratory depression may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of new analgesic drugs based on the structure of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in humans. Additionally, the potential for the development of tolerance and physical dependence to N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide needs to be further studied. Overall, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has significant potential as a therapeutic agent for the treatment of pain, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of N-phenylpiperidine-4-carboxylic acid with 4-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization. The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. These properties make N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide a promising candidate for the development of new analgesic drugs.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHEPYAOUJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)


![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)


![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)